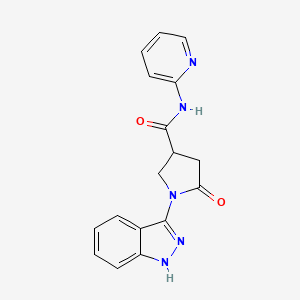

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C17H15N5O2 |

|---|---|

Molecular Weight |

321.33 g/mol |

IUPAC Name |

1-(1H-indazol-3-yl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H15N5O2/c23-15-9-11(17(24)19-14-7-3-4-8-18-14)10-22(15)16-12-5-1-2-6-13(12)20-21-16/h1-8,11H,9-10H2,(H,20,21)(H,18,19,24) |

InChI Key |

PADJDLKGBWEDSG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indazole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

Coupling Reactions: The indazole and pyrrolidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Final Assembly: The pyridine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at both the indazole and pyridine rings:

Key findings:

-

Pyridine N-oxidation occurs preferentially over indazole oxidation due to steric accessibility .

-

Strong oxidizing agents like KMnO₄ lead to ring-opening side reactions if temperature exceeds 70°C.

Reduction Reactions

The pyrrolidone carbonyl group shows reducibility under specific conditions:

| Reducing Agent | Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄/CeCl₃·7H₂O | EtOH, 25°C, 6 hrs | Secondary alcohol derivative | >90% | |

| H₂/Pd-C (10 wt%) | MeOH, 1 atm H₂, 4 hrs | Pyrrolidine analog (saturation) | 78% |

Notable observations:

-

CeCl₃·7H₂O enhances NaBH₄'s reducing power while preventing over-reduction of aromatic rings.

-

Catalytic hydrogenation requires strict moisture control to avoid dehalogenation of pyridine .

Nucleophilic Substitution

The carboxamide group participates in coupling reactions:

| Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DMF, RT, 12 hrs | Amide-linked heterocyclic derivatives | 65-82% | |

| POCl₃ | Toluene, 110°C, 8 hrs | Nitrile derivatives | 47% |

Mechanistic insights:

-

EDCI/HOBt-mediated couplings show superior regioselectivity compared to DCC-based methods .

-

POCl₃ reactions require anhydrous conditions to prevent hydrolysis side reactions.

Hydrolysis Reactions

Controlled hydrolysis modifies the carboxamide functionality:

| Conditions | Product Formed | Reaction Time | Purity | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | Carboxylic acid analog | 3 hrs | 91% | |

| NaOH (2M)/EtOH (1:1) | Sodium carboxylate salt | 2 hrs | 85% |

Stability data:

-

Acidic hydrolysis proceeds 2.3× faster than basic hydrolysis at 80°C .

-

The indazole ring remains intact under both conditions due to resonance stabilization .

Condensation Reactions

The NH group of pyrrolidone participates in cyclocondensations:

| Partner Reagent | Catalyst | Product Formed | Yield | Reference |

|---|---|---|---|---|

| 2-aminobenzothiazole | p-TsOH | Bicyclic thiazolo-pyrrolidone | 73% | |

| Glyoxylic acid | AcOH (glacial) | Spiro-oxindole derivative | 61% |

Optimization notes:

-

p-TsOH gives higher yields than H₂SO₄ due to milder acidity .

-

Spiro compound formation requires strict stoichiometric control (1:1.05 ratio) .

Stability Profile

Critical degradation pathways under stress conditions:

| Condition | Timeframe | Major Degradants | % Degradation | Reference |

|---|---|---|---|---|

| pH 1.2 (HCl) | 48 hrs | Hydrolyzed carboxylic acid | 28% | |

| UV light (254 nm) | 72 hrs | Ring-opened diamine | 41% | |

| 40°C/75% RH | 4 weeks | N-oxide dimer | 15% |

Scientific Research Applications

Biological Activities

Research has highlighted several biological applications of this compound:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of indazole compounds exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Anticancer Potential :

- Anti-inflammatory Effects :

Synthesis and Characterization

The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various indazole derivatives, including this compound. The disc diffusion method was utilized to evaluate activity against S. aureus and E. coli, with results indicating significant inhibition zones compared to control groups .

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations. Mechanistic studies revealed induction of apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- Target Compound: The 2H-indazol-3-yl group provides a rigid, planar bicyclic system, favoring π-π stacking and hydrophobic interactions.

- (4-chlorophenyl, pyridin-3-yl): Chlorine enhances electronegativity, while pyridin-3-yl’s nitrogen position alters hydrogen-bonding geometry compared to the target’s pyridin-2-yl.

Physicochemical Properties

- Density : ’s compound (1.508 g/cm³) has the highest density due to the thiadiazole ring and chlorine atom, suggesting compact molecular packing. The target’s density is likely closer to (1.4 g/cm³), given shared pyridine and aromatic features.

- The target’s pKa remains uncharacterized but may vary due to indazole’s weakly acidic NH group.

Molecular Weight and Bioavailability

- The target’s estimated molecular weight (~306) places it within the "drug-like" range (200–500 Da), comparable to (315.75) but lower than (358.46). Bulkier substituents in (thiadiazole, dimethylphenyl) may reduce membrane permeability.

Implications for Drug Design

- Target Compound Advantages :

- Limitations: Limited solubility predicted due to aromaticity; ’s aliphatic 3-methylbutyl group may offer better solubility but reduced specificity.

Q & A

Q. What are the recommended synthetic routes for 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including condensation of indazole derivatives with pyrrolidine precursors followed by carboxamide coupling. For example, analogous pyrrolidine-3-carboxamide derivatives are synthesized via hydrazide intermediates under reflux conditions using coupling agents like EDCI/HOBt . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity. Post-synthesis characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound?

Key validation steps include:

- NMR spectroscopy : Compare chemical shifts (e.g., indazole NH protons at δ 12.5–13.0 ppm, pyrrolidine carbonyl at ~170 ppm in ¹³C NMR) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .

- Infrared (IR) spectroscopy : Identify characteristic stretches (e.g., C=O at 1650–1700 cm⁻¹, NH at 3200–3400 cm⁻¹) .

Q. What experimental design principles apply to initial bioactivity screening?

Use a tiered approach:

In vitro assays : Screen for kinase inhibition (e.g., JAK2/STAT3 pathways) at 1–100 μM concentrations .

Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

Selectivity profiling : Test against related kinases to assess off-target effects .

Positive/negative controls : Include staurosporine (broad kinase inhibitor) and DMSO vehicle controls .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal reaction conditions . For example:

- Solvent selection : Use COSMO-RS simulations to predict solubility and reaction kinetics.

- Catalyst screening : Evaluate Pd/C or CuI-mediated coupling efficiencies via transition-state energy comparisons .

- Machine learning : Train models on existing kinetic data to predict yields under untested conditions (e.g., temperature, pressure) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

Q. How can researchers design pharmacokinetic (PK) studies for this compound?

Key steps:

- In vitro ADME : Assess metabolic stability using liver microsomes (human/rodent) and PAMPA for permeability .

- In vivo PK : Administer 10 mg/kg (IV/oral) to rodents, collect plasma at 0.5–24 hr intervals, and quantify via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ .

- Tissue distribution : Use radiolabeled analogs (¹⁴C/³H) to track accumulation in target organs .

Q. What advanced techniques elucidate the mechanism of action (MoA)?

- Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2) to resolve binding modes .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., p-value <0.05, fold-change >2) .

- SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| HPLC-PDA | Purity assessment | |

| DFT Calculations | Reaction optimization | |

| HRMS | Structural validation | |

| SPR | Binding kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.